2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane
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Description
Synthesis Analysis
The synthesis of oxirane derivatives involves multiple methods, including the direct oxidation of alkenes or the reaction of halohydrins with bases. A specific study on the synthesis of a related compound, 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, demonstrates the utility of oxirane compounds in forming polymers with unique structural and electronic properties due to π-stacked structures between carbonyl and aromatic groups (Merlani et al., 2015).
Molecular Structure Analysis
The molecular structure of oxirane compounds can be elucidated through spectroscopic methods, including NMR and IR spectroscopy. A study on a similar compound, (2E)-3-{3-methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, using density functional theory (DFT) and experimental methods, provides insights into the bond angles, distances, and spectroscopic properties, highlighting the accuracy of DFT in predicting structural features (Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
Oxiranes are known for their reactivity, particularly in ring-opening reactions, which can be catalyzed by acids, bases, or specific reagents. The synthesis and reactivity of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, for example, showcase the compound's versatility in reacting with α-chiral amines for chiral resolution, demonstrating the compound's utility in synthetic organic chemistry (Rodríguez-Escrich et al., 2005).
Physical Properties Analysis
The physical properties of oxiranes, such as melting point, boiling point, and solubility, are crucial for their application in chemical synthesis. These properties depend on the molecular structure, with substituents influencing the compound's behavior in different environments. For instance, the study on the synthesis and crystal structure of a related oxirane derivative highlights the impact of molecular conformation on physical properties (Zhao et al., 2010).
Safety And Hazards
As with any chemical compound, safety precautions are essential:
- Handling : Use appropriate protective equipment (gloves, goggles, lab coat) when working with this compound.
- Ventilation : Ensure proper ventilation to prevent inhalation exposure.
- Storage : Store in a cool, dry place away from direct sunlight.
- Toxicity : Investigate potential toxicity and consult safety data sheets.
Future Directions
Future research could explore:
- Biological activity : Investigate any biological effects or potential applications.
- Functionalization : Modify the compound to enhance its reactivity or tailor its properties.
- Applications : Explore practical uses in organic synthesis, materials science, or pharmaceuticals.
properties
IUPAC Name |
2-[[(2-methylphenyl)-phenylmethoxy]methyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-7-5-6-10-16(13)17(19-12-15-11-18-15)14-8-3-2-4-9-14/h2-10,15,17H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWANLPNPVOYOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCC3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391267 |
Source
|
Record name | 2-{[(2-methylphenyl)(phenyl)methoxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane | |
CAS RN |
19574-83-5 |
Source
|
Record name | 2-{[(2-methylphenyl)(phenyl)methoxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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